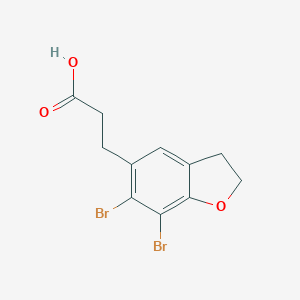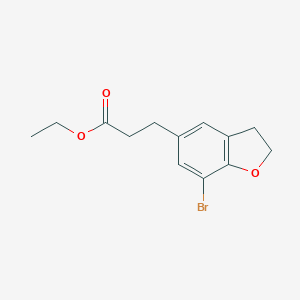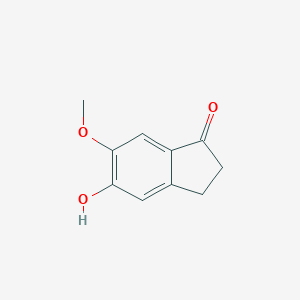
4-Nitrophenyl (thiazol-5-ylmethyl) carbonate
Overview
Description
Teicoplanin A2-5 is a glycopeptide antibiotic that is part of the teicoplanin complex, which consists of several closely related compounds. Teicoplanin A2-5 is one of the five major components, alongside A2-1, A2-2, A2-3, and A2-4 . This antibiotic is produced by the actinobacterium Actinoplanes teichomyceticus and is used primarily to treat severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .
Mechanism of Action
- The primary targets of this compound are not explicitly mentioned in the available literature. However, thiazole derivatives, including this compound, have gained attention due to their diverse biological activities. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They appear in various natural products and synthetic drugs, such as vitamin B1 (thiamine), penicillin antibiotics, and short-acting sulfa drugs .
- Thiazoles, in general, have been associated with various modes of action, including antimicrobial, antiretroviral, antifungal, anticancer, anti-inflammatory, and antioxidant effects . These effects may result from interactions with specific proteins or enzymes.
- Thiazoles are structurally diverse, and their biological activities can vary significantly. Some thiazole-containing drugs, like tiazofurin (an anticancer agent), may impact nucleic acid metabolism or other cellular processes .
Target of Action
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
Teicoplanin A2-5 is synthesized through a complex biosynthetic pathway involving multiple enzymatic steps. The biosynthesis starts with the formation of a heptapeptide aglycone, which is then glycosylated and acylated to form the final glycopeptide structure . The key enzymes involved in this process include non-ribosomal peptide synthetases, glycosyltransferases, and acyltransferases .
Industrial Production Methods
Industrial production of teicoplanin A2-5 involves the fermentation of Actinoplanes teichomyceticus under controlled conditions. The fermentation broth is then subjected to a series of purification steps, including filtration, extraction, and chromatography, to isolate and purify the teicoplanin complex . The individual components, including teicoplanin A2-5, are separated using high-performance liquid chromatography (HPLC) techniques .
Chemical Reactions Analysis
Types of Reactions
Teicoplanin A2-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the glycopeptide structure, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of teicoplanin A2-5, as well as various substituted analogs. These derivatives can exhibit different biological activities and pharmacokinetic properties compared to the parent compound .
Scientific Research Applications
Teicoplanin A2-5 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying glycopeptide antibiotics and their chemical modifications.
Biology: Teicoplanin A2-5 is used to investigate the mechanisms of bacterial resistance and the interactions between antibiotics and bacterial cell walls.
Medicine: The compound is used in clinical research to develop new treatments for infections caused by multidrug-resistant bacteria.
Comparison with Similar Compounds
Teicoplanin A2-5 is similar to other glycopeptide antibiotics, such as vancomycin and actaplanin. it has unique features that distinguish it from these compounds:
Actaplanin: Actaplanin is another glycopeptide antibiotic with a similar mechanism of action, but it differs in its glycosylation pattern and lipid side chains.
List of Similar Compounds
- Vancomycin
- Actaplanin
- UK-68,597
- A40926 Factor B0
Properties
IUPAC Name |
(4-nitrophenyl) 1,3-thiazol-5-ylmethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5S/c14-11(17-6-10-5-12-7-19-10)18-9-3-1-8(2-4-9)13(15)16/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEKBGGQRNJIPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCC2=CN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432333 | |
| Record name | 4-Nitrophenyl (1,3-thiazol-5-yl)methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144163-97-3 | |
| Record name | 4-Nitrophenyl 5-thiazolylmethyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144163-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Nitrophenyl) thiazol-5-ylmethyl carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144163973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl (1,3-thiazol-5-yl)methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitrophenyl 1,3-thiazol-5-ylmethyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.205.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
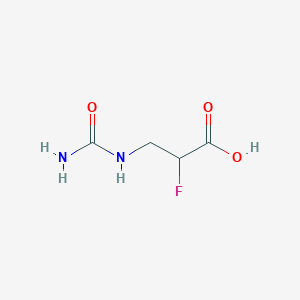
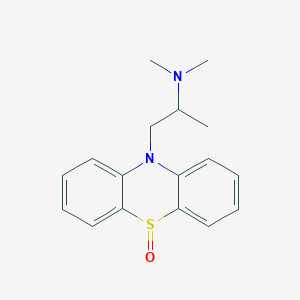
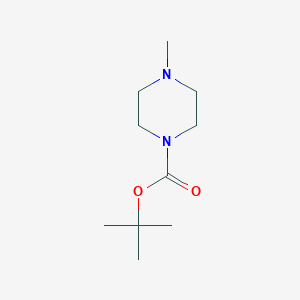
![7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B23271.png)
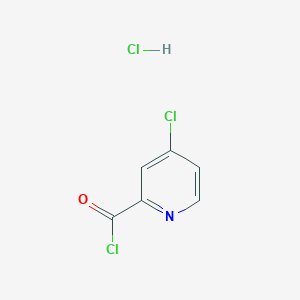
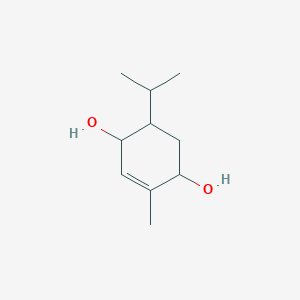
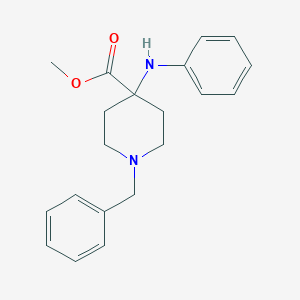

![methyl 1-benzyl-4-[(propionyl)phenylamino]piperidine-4-carboxylate](/img/structure/B23302.png)
![1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B23305.png)
